

2-Bromoacrylic Acid: A Versatile C3 Building Block for Organic Synthesis

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Compound of Interest

Compound Name: 2-Bromoacrylic acid

Cat. No.: B080475

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylic acid and its esters are highly versatile three-carbon (C3) building blocks in organic synthesis. The presence of three distinct functional groups—a carboxylic acid (or ester), a carbon-carbon double bond, and a bromine atom—within a compact structure allows for a diverse range of chemical transformations. The electron-withdrawing nature of the carboxyl and bromo substituents activates the double bond for various addition reactions, while the bromine atom serves as a handle for cross-coupling and substitution reactions. This unique combination of reactivity makes **2-bromoacrylic acid** a valuable precursor for the synthesis of a wide array of acyclic and heterocyclic compounds, as well as functionalized polymers, with applications in medicinal chemistry, materials science, and drug development.

Key Applications in Organic Synthesis

2-Bromoacrylic acid serves as a versatile synthon in a multitude of organic reactions, including:

- **Michael Additions:** The electron-deficient alkene readily undergoes conjugate addition with a variety of nucleophiles, including amines, thiols, and carbanions, to introduce diverse functionalities.

- **Cross-Coupling Reactions:** The vinyl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, enabling the formation of carbon-carbon bonds and the synthesis of substituted acrylic acid derivatives.
- **Cycloaddition Reactions:** The activated double bond can participate in various cycloaddition reactions, including [4+2] and [2+2] cycloadditions, to construct carbocyclic and heterocyclic ring systems.
- **Heterocycle Synthesis:** **2-Bromoacrylic acid** and its derivatives are valuable precursors for the synthesis of a range of heterocycles, such as pyrazoles, thiazoles, and oxazoles, which are prevalent scaffolds in pharmaceuticals.
- **Polymer Chemistry:** As a functionalized acrylic monomer, it can be polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers with pendant bromine functionalities for further modification.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for key reactions involving **2-bromoacrylic acid** and its esters, providing a comparative overview of reaction conditions and yields.

Table 1: Michael Addition Reactions

Michael Donor	Michael Acceptor	Catalyst /Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Benzylamine	Methyl Acrylate	DBU (cat.)	Neat	75	4	83	[1]
Benzylamine	Ethyl 2-phenylacrylate	DBU (cat.)	Neat	60	0.5	70	[2]
Primary Amines	Ethyl Acrylate	Acidic Alumina	Neat	RT	2-6	85-95	[3]

Table 2: Cross-Coupling Reactions

Reaction Type	Aryl/Vinyl Partner	Catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Suzuki-Miyaura	Phenylboronic acid	Pd(OAc) ₂ /SPhos (2/4)	K ₂ CO ₃	H ₂ O:ACN	37	28	High	[4]
Suzuki-Miyaura	4-Methoxyphenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Dioxane/H ₂ O	90	12	80-90	[5]
Heck	Styrene	Pd(OAc) ₂ (2)	K ₂ CO ₃	DMF	60	12	High	[6]
Heck	Methyl Acrylate	Supported Pd	Et ₃ N/Na ₂ CO ₃	NMP	100	-	High	[7]

Table 3: Controlled Radical Polymerization

Polym erizati on Metho d	Mono mer	[M]:[I]: [C] or [M]: [CTA]: [I]	Solven t	Temp. (°C)	Time (h)	Conve rsion (%)	PDI	Refere nce
ATRP	Methyl Acrylate	100:1:0. 005 (CuBr ₂ / Me ₆ TR EN)	DMF	60	2	>80	<1.15	[8] [9]
ATRP	Methyl Methacr ylate	100:1:1 (NiBr ₂ (PPh ₃) ₂)	Bulk	85	4	~60	~1.2	[10]
RAFT	Methyl Methacr ylate	140:1:0. 1 (CTA/Al BN)	Benzen e	60	15	High	<1.2	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application notes.

Protocol 1: Michael Addition of Benzylamine to Ethyl Acrylate (Adapted)

Materials:

- Ethyl acrylate
- Benzylamine
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Ethyl acetate

- Hexane
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add ethyl acrylate (1.0 equiv) and benzylamine (1.0 equiv).
- Add a catalytic amount of DBU (e.g., 0.02 equiv).
- Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β -amino ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 2-Bromoacrylate with Phenylboronic Acid (Adapted)

Materials:

- Methyl 2-bromoacrylate
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium carbonate (K_2CO_3)

- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a Schlenk flask, add methyl 2-bromoacrylate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
- Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
- After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by flash chromatography on silica gel to yield the coupled product.

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of an Acrylate Monomer (General)

Materials:

- Acrylate monomer (e.g., methyl acrylate)

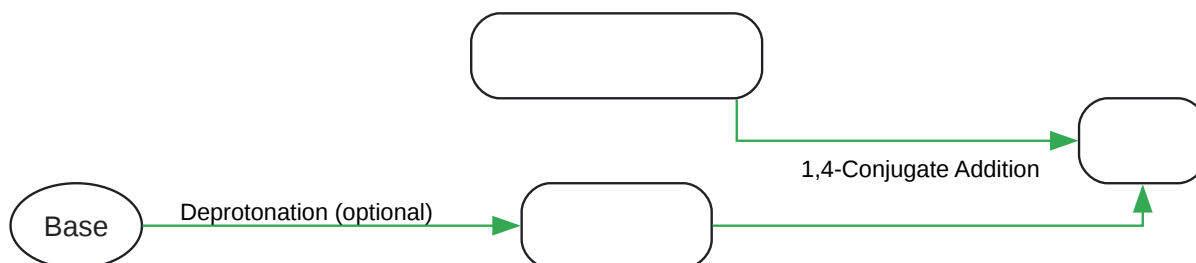
- Ethyl α -bromoisobutyrate (EBiB) (initiator)
- Copper(I) bromide (CuBr) (catalyst)
- N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
- Anisole (solvent)
- Methanol
- Tetrahydrofuran (THF) for GPC analysis

Procedure:

- To a Schlenk flask, add the acrylate monomer, anisole, and EBiB.
- In a separate Schlenk flask, add CuBr and PMDETA.
- Degas both flasks by three freeze-pump-thaw cycles.
- Under an inert atmosphere, transfer the monomer/initiator solution to the catalyst/ligand mixture via a cannula.
- Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
- Take samples periodically via a degassed syringe to monitor monomer conversion (by ^1H NMR) and molecular weight evolution (by GPC).
- To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
- Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
- Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).
- Collect the polymer by filtration and dry under vacuum.

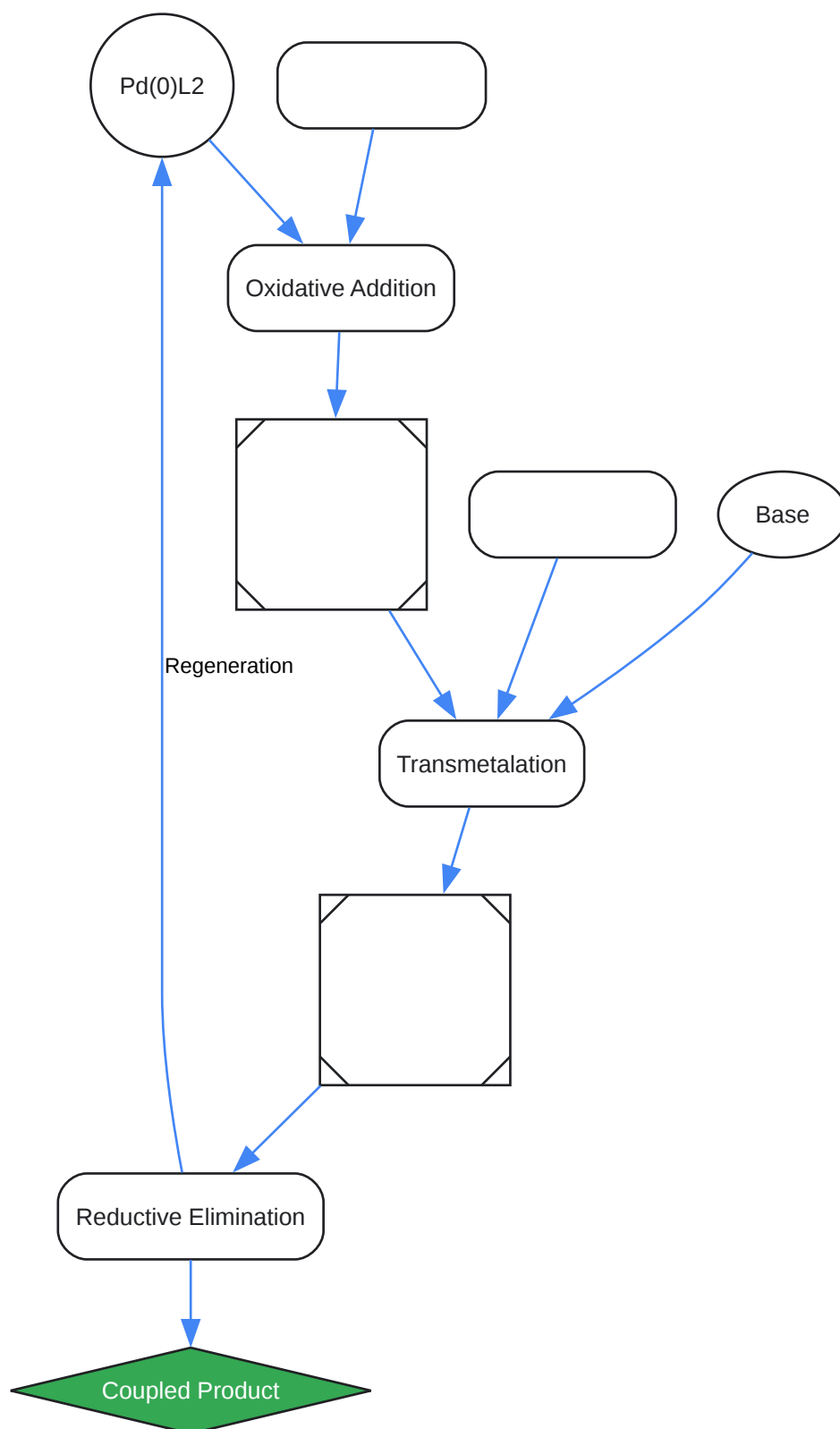
Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of **2-bromoacrylic acid**.



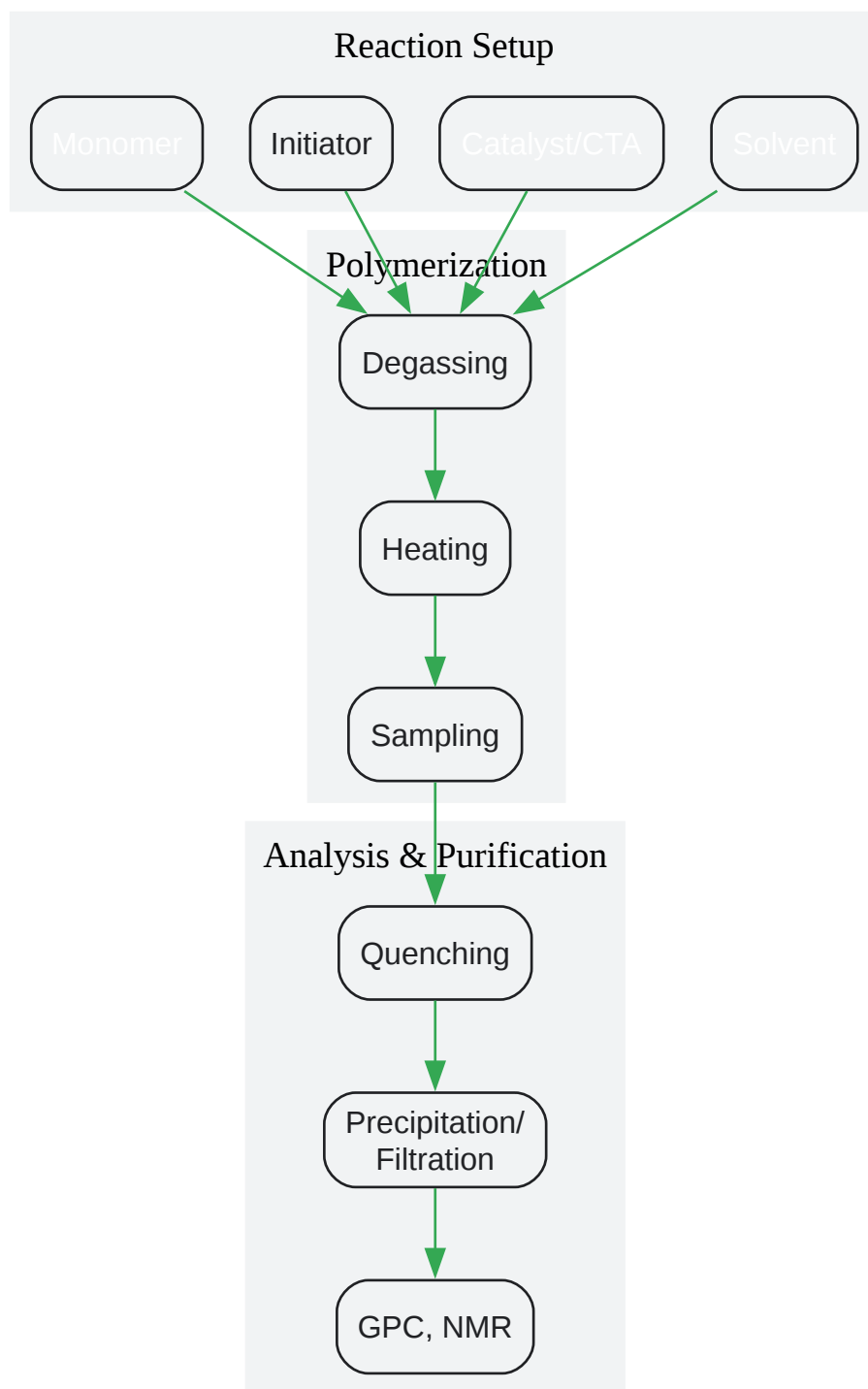
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Caption: General workflow for the Michael addition to **2-bromoacrylic acid**.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: Experimental workflow for controlled radical polymerization.

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